molecular formula C15H30AlMgNO13 B1208966 Almagel A-neo CAS No. 76741-92-9

Almagel A-neo

Cat. No.: B1208966
CAS No.: 76741-92-9
M. Wt: 483.68 g/mol
InChI Key: FTMYGSYJDPXZOO-BCWYKUISSA-I
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almagel A-Neo is a multicomponent antacid formulation primarily used to treat gastrointestinal disorders such as peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD). Its active ingredients include aluminum hydroxide, magnesium hydroxide, and benzocaine (anesthesin) .

  • Mechanism of Action:

    • Aluminum hydroxide neutralizes gastric acid, reducing acidity and protecting mucosal surfaces.
    • Magnesium hydroxide enhances acid-neutralizing capacity and counteracts aluminum-induced constipation by maintaining intestinal motility.
    • Benzocaine provides local anesthetic effects, alleviating pain, nausea, and vomiting .
  • Pharmacokinetics:

    • Minimal systemic absorption; aluminum and magnesium are excreted via feces. Benzocaine, however, can be absorbed in small amounts, posing rare systemic risks like methemoglobinemia .
  • Clinical Efficacy:

    • In a clinical trial involving 100 duodenal ulcer patients, this compound resolved pain in 60–68% of cases and reduced ulcer niche size by 30–50% after 20 days. Its higher magnesium content (compared to older Almagel variants) reduced constipation incidence .

Properties

CAS No.

76741-92-9

Molecular Formula

C15H30AlMgNO13

Molecular Weight

483.68 g/mol

IUPAC Name

aluminum;magnesium;ethyl 4-aminobenzoate;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;pentahydroxide

InChI

InChI=1S/C9H11NO2.C6H14O6.Al.Mg.5H2O/c1-2-12-9(11)7-3-5-8(10)6-4-7;7-1-3(9)5(11)6(12)4(10)2-8;;;;;;;/h3-6H,2,10H2,1H3;3-12H,1-2H2;;;5*1H2/q;;+3;+2;;;;;/p-5/t;3-,4+,5-,6-;;;;;;;/m.1......./s1

InChI Key

FTMYGSYJDPXZOO-BCWYKUISSA-I

SMILES

CCOC(=O)C1=CC=C(C=C1)N.C(C(C(C(C(CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.C(C(C(C(C(CO)O)O)O)O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Other CAS No.

76741-92-9

Synonyms

Almagel A laxans
Almagel A-neo
Almagel-A neo
aluminum hydroxide - benzocaine - magnesium hydroxide - sorbitol
aluminum hydroxide, benzocaine, magnesium hydroxide, sorbitol drug combination
D-Glucitol, mixt. with aluminum hydroxide, ethyl 4-aminobenzoate and magnesium hydroxide

Origin of Product

United States

Comparison with Similar Compounds

Almagel A-Neo vs. Maalox

Parameter This compound Maalox
Active Ingredients Aluminum hydroxide, magnesium hydroxide, benzocaine Aluminum hydroxide, magnesium hydroxide
Key Advantages Rapid pain relief (due to benzocaine); reduced constipation risk Balanced Al/Mg ratio minimizes bowel side effects
Side Effects Methemoglobinemia (rare, linked to benzocaine) Constipation (aluminum) or diarrhea (magnesium)
Onset/Duration 3–5 minutes onset; 70-minute duration Similar onset but shorter duration (60 minutes)
Clinical Use Preferred for pain-associated GERD/ulcers General acid-neutralization; no analgesic effect
  • Research Findings :
    • Maalox lacks benzocaine, making it less effective for acute pain but safer regarding methemoglobinemia risks. Both show comparable acid-neutralizing capacity (pH 3.5–4.0) .

This compound vs. Gastal

Parameter This compound Gastal
Active Ingredients Aluminum hydroxide, magnesium hydroxide, benzocaine Aluminum hydroxide, magnesium carbonate
Key Advantages Symptomatic relief of nausea/vomiting Faster acid neutralization (carbonate buffer)
Side Effects Methemoglobinemia Hypophosphatemia (long-term use)
Patient Preference Preferred for GERD with vomiting Preferred for rapid pH adjustment
  • Research Findings :
    • Gastal’s magnesium carbonate provides quicker pH elevation but lacks mucosal protective effects. This compound’s benzocaine offers additional antiemetic benefits .

This compound vs. Almagel A

Parameter This compound Almagel A
Formulation Higher magnesium hydroxide dose Standard magnesium hydroxide dose
Efficacy Better constipation management Similar pain relief but higher constipation risk
Side Effects Methemoglobinemia (both contain benzocaine) Identical benzocaine-related risks
  • Research Findings :
    • This compound’s doubled magnesium hydroxide content reduces constipation from 32% (controls) to <15%, making it preferable for long-term use .

Critical Analysis of Research Findings

  • Efficacy in Ulcer Healing: this compound, Maalox, and Gastal show similar ulcer-healing rates (25–29% niche resolution after 20 days). No significant differences exist among antacids in mucosal repair .
  • Safety Profile: this compound’s benzocaine poses a unique risk: two documented cases of methemoglobinemia required methylene blue treatment . This risk is absent in non-anesthetic antacids like Maalox.
  • Patient-Centric Advantages: this compound’s combination of rapid analgesia and reduced constipation makes it ideal for GERD/ulcer patients with acute pain. Alternatives are better suited for non-painful acid disorders.

Q & A

Q. What are the primary pharmacological mechanisms of Almagel A-neo, and how do they influence experimental design in gastrointestinal studies?

this compound's mechanism involves neutralizing gastric acid via antacid compounds (e.g., aluminum hydroxide, magnesium hydroxide) and reducing gas formation via simethicone. Researchers should design in vitro models simulating gastric pH dynamics to assess acid-neutralizing capacity, while in vivo studies require controlled dosing intervals and monitoring of mucosal protective effects . Variables like pH, dosing frequency, and interaction with digestive enzymes must be standardized to isolate therapeutic outcomes .

Q. How can researchers validate the safety profile of this compound in preclinical models while avoiding confounding factors?

Use randomized controlled trials (RCTs) in animal models, focusing on renal excretion rates of aluminum ions to assess toxicity. Include control groups receiving placebo or alternative antacids. Monitor serum electrolyte levels and histopathological changes in gastric tissue. Ensure compliance with ethical guidelines for animal welfare, including sample size justifications and minimization of distress .

Q. What standardized protocols exist for assessing this compound’s efficacy in acid-neutralization studies?

Follow pharmacopeial methods (e.g., USP dissolution testing) to measure acid-neutralizing capacity (ANC) under simulated gastric conditions. Use titrimetric analysis to quantify residual acid levels post-administration. Document variables such as temperature, agitation speed, and buffer composition to ensure reproducibility .

Advanced Research Questions

Q. How do inconsistencies in clinical trial data on this compound’s long-term efficacy arise, and what statistical methods resolve these contradictions?

Contradictions often stem from heterogeneous patient cohorts (e.g., varying metabolic rates, comorbidities) or unaccounted drug-food interactions. Apply multivariate regression to identify confounding variables and subgroup analyses to stratify results. Use ANOVA to compare efficacy across demographic groups, ensuring p-values are adjusted for multiple comparisons . For meta-analyses, assess heterogeneity via I² statistics and employ random-effects models .

Q. What methodologies optimize the formulation of this compound for enhanced bioavailability while maintaining stability?

Conduct factorial design experiments to test excipient ratios (e.g., gelling agents vs. surfactants). Use accelerated stability testing (40°C/75% RH) over 6 months to predict shelf-life. Characterize particle size distribution via laser diffraction and assess rheological properties under simulated gastrointestinal motility . Compare results with reference formulations using dissolution profile similarity tests (f₂ > 50) .

Q. How can researchers address ethical challenges in trials involving vulnerable populations (e.g., pediatric or geriatric patients) using this compound?

Implement adaptive trial designs with staggered enrollment to minimize risk. Obtain informed consent via age-appropriate documentation and independent witness verification. Monitor adverse events (e.g., aluminum accumulation in renal-impaired patients) through frequent serum tests and adjust dosing protocols dynamically. Reference institutional review board (IRB) guidelines for vulnerable cohorts .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound studies, particularly when replicating pharmacokinetic data?

  • Data Collection : Use validated analytical methods (e.g., HPLC for aluminum quantification) with calibration curves verified daily.
  • Documentation : Share raw datasets in standardized formats (e.g., CDISC ADaM) and publish detailed protocols on platforms like Protocols.io .
  • Replication : Collaborate with independent labs for cross-validation, specifying equipment models and software versions .

How should researchers design questionnaires to evaluate patient-reported outcomes (PROs) in this compound trials?

Develop Likert-scale items assessing symptom relief (e.g., heartburn severity, bloating frequency). Pilot-test questionnaires with a small cohort to refine clarity and reduce bias. Use Cronbach’s alpha (>0.7) to confirm internal consistency. Avoid leading questions; instead, use neutral phrasing like, “How often did you experience discomfort after meals?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.